molecular formula C19H21N3S B12799948 4-(Diethylamino)-1-phenyl-1,3-dihydro-2H-1,5-benzodiazepine-2-thione CAS No. 77615-71-5

4-(Diethylamino)-1-phenyl-1,3-dihydro-2H-1,5-benzodiazepine-2-thione

Cat. No.: B12799948
CAS No.: 77615-71-5
M. Wt: 323.5 g/mol
InChI Key: NLUOYPTZJQQODV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Diethylamino)-1-phenyl-1,3-dihydro-2H-1,5-benzodiazepine-2-thione is a chemical compound belonging to the benzodiazepine family. This compound is characterized by its unique structure, which includes a diethylamino group, a phenyl ring, and a thione moiety. Benzodiazepines are well-known for their diverse pharmacological properties, including sedative, anxiolytic, and muscle relaxant effects. the specific properties and applications of this compound make it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-1-phenyl-1,3-dihydro-2H-1,5-benzodiazepine-2-thione typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with diethylamine, followed by cyclization and thionation. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)-1-phenyl-1,3-dihydro-2H-1,5-benzodiazepine-2-thione undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the thione group to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the diethylamino group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols are used under various conditions.

Major Products

Scientific Research Applications

4-(Diethylamino)-1-phenyl-1,3-dihydro-2H-1,5-benzodiazepine-2-thione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological effects, particularly in the development of new anxiolytic and sedative drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-1-phenyl-1,3-dihydro-2H-1,5-benzodiazepine-2-thione involves its interaction with specific molecular targets and pathways. The compound is believed to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to sedative and anxiolytic effects. Additionally, the thione group may interact with various enzymes and proteins, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Diethylamino)salicylaldehyde
  • 4-(Diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine
  • 4-(Diethylamino)pyridine

Uniqueness

4-(Diethylamino)-1-phenyl-1,3-dihydro-2H-1,5-benzodiazepine-2-thione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike other benzodiazepines, the presence of the thione group allows for additional interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

CAS No.

77615-71-5

Molecular Formula

C19H21N3S

Molecular Weight

323.5 g/mol

IUPAC Name

4-(diethylamino)-1-phenyl-3H-1,5-benzodiazepine-2-thione

InChI

InChI=1S/C19H21N3S/c1-3-21(4-2)18-14-19(23)22(15-10-6-5-7-11-15)17-13-9-8-12-16(17)20-18/h5-13H,3-4,14H2,1-2H3

InChI Key

NLUOYPTZJQQODV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC2=CC=CC=C2N(C(=S)C1)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.